molecular formula C15H10FNO2 B073838 1-(2-fluorobenzyl)-1H-indole-2,3-dione CAS No. 346640-52-6

1-(2-fluorobenzyl)-1H-indole-2,3-dione

Cat. No. B073838
M. Wt: 255.24 g/mol
InChI Key: HOPOKHJZWPDLNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-(2-fluorobenzyl)-1H-indole-2,3-dione derivatives involves several chemical pathways, including photo-induced molecular transformations and one-pot synthesis methods. For example, 2,3-Dihydro-1H-benz[f]indole-4,9-diones can be formed in one step by regioselective photoaddition of 2-amino-1,4-naphthoquinone with various electron-rich alkenes. This process suggests a probable pathway involving air oxidation of intermediary hydroquinones (Kobayashi, Takeuchi, Seko, & Suginome, 1991). Additionally, a simple and efficient one-pot synthesis has been described, allowing for the convenient preparation of 2-fluoroalkyl substituted indole derivatives (Wang & Ma, 2015).

Scientific Research Applications

The mechanism of action of this compound is not fully understood, but it is believed to act as an inhibitor of specific enzymes and proteins involved in the development and progression of various diseases. This compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.

Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurological disorders.

  • Anticancer Activity
    • Application : A new series of 1-(2-fluorobenzyl)piperazine triazoles have been synthesized and evaluated for anticancer activity .
    • Method : The molecular structures of all the compounds were established by employing 1H NMR, 13C NMR and mass spectral analysis . In vitro anticancer activity was evaluated using MTT assay against MCF7 breast cancer cell line .
    • Results : Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendant from triazole substituent phenyl ring exhibited the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively .
  • Anticancer Activity
    • Application : A new series of 1-(2-fluorobenzyl)piperazine triazoles have been synthesized and evaluated for anticancer activity .
    • Method : The molecular structures of all the compounds were established by employing 1H NMR, 13C NMR and mass spectral analysis . In vitro anticancer activity was evaluated using MTT assay against MCF7 breast cancer cell line .
    • Results : Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendant from triazole substituent phenyl ring exhibited the highest anticancer efficacy with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOKHJZWPDLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366829
Record name 1-(2-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-indole-2,3-dione

CAS RN

346640-52-6
Record name 1-(2-fluorobenzyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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